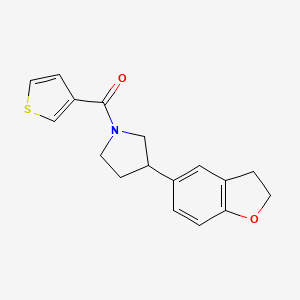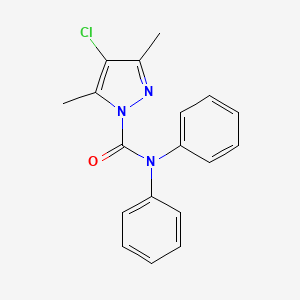
4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a useful research compound. Its molecular formula is C18H16ClN3O and its molecular weight is 325.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Research has explored the synthesis of various pyrazole derivatives, highlighting their structural and chemical diversity. For example, the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines from corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones showcases the synthetic utility of pyrazole compounds in constructing complex heterocyclic structures. These studies reveal the preferred tautomeric structures and crystalline forms, contributing to our understanding of pyrazole chemistry and its applications in designing new materials and pharmaceuticals (Quiroga et al., 1999).
Medicinal Chemistry Applications
- Pyrazole derivatives have been investigated for their potential in medicinal chemistry, particularly as cytotoxic agents. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from pyrano[4,3-b]quinoline diones and primary amines, exhibited potent cytotoxicity against various cancer cell lines, suggesting their utility in cancer treatment (Deady et al., 2003).
- Another study focused on the synthesis and antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, indicating its significant antitumor potential. Such research highlights the importance of pyrazole derivatives in developing new anticancer drugs (Xin, 2012).
Anticonvulsant and Other Biological Activities
- Pyrazole-1-carboxamide derivatives have been synthesized and evaluated for their anticonvulsant activity, demonstrating the versatility of pyrazole-based compounds in addressing various neurological disorders (Siddiqui et al., 2010).
- Furthermore, the development of novel pyrazole derivatives for their antidepressant and anticonvulsant activities underscores the therapeutic potential of these compounds in treating mental health and neurological conditions (Abdel‐Aziz et al., 2009).
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been reported to target the ryanodine receptor (ryr) in insects .
Mode of Action
It is suggested that similar compounds may act as activators of the insect ryr . This interaction could potentially lead to changes in calcium ion channels, disrupting normal cellular functions.
Future Directions
The future directions in the field of pyrazole derivatives involve the development of new synthesis techniques and the exploration of their biological activity . There is also interest in their applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Properties
IUPAC Name |
4-chloro-3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-17(19)14(2)22(20-13)18(23)21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJARFGGRFZXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)
![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)
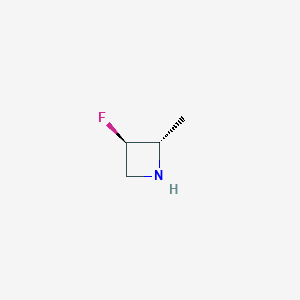
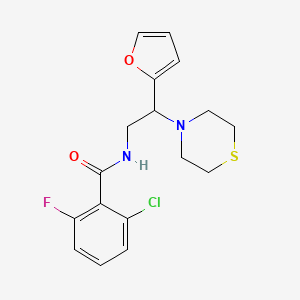
![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)
![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)
![2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2503816.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2503817.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2503819.png)
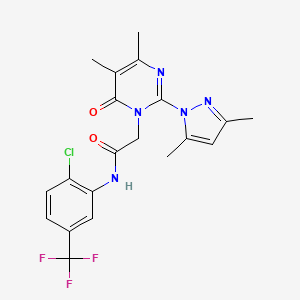

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2503822.png)
![[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-](/img/structure/B2503824.png)
